molecular formula C6H5BrN2O2 B1288878 3-Bromo-2-nitroaniline CAS No. 7138-15-0

3-Bromo-2-nitroaniline

Cat. No. B1288878
CAS RN: 7138-15-0
M. Wt: 217.02 g/mol
InChI Key: GLKHLBAXHLAQBJ-UHFFFAOYSA-N
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Description

3-Bromo-2-nitroaniline is a compound that is structurally related to various nitroaniline derivatives, which are often used in the synthesis of dyes, pharmaceuticals, and as probes in DNA conformation studies. Although the provided papers do not directly discuss 3-Bromo-2-nitroaniline, they do provide insights into the chemistry of related bromo- and nitro- substituted anilines, which can be informative for understanding the properties and reactivity of 3-Bromo-2-nitroaniline.

Synthesis Analysis

The synthesis of bromo-nitroaniline derivatives can be achieved through various methods. For instance, 2-bromo-2-nitroalkan-1-ols can be prepared by the condensation of aliphatic and aromatic aldehydes with bromonitromethane in the presence of a copper(II) acetate catalyst and a camphor-derived ligand . Similarly, 2,6-dibromo-4-nitroaniline can be synthesized from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium, highlighting a green process that avoids organic solvents . These methods suggest potential pathways for the synthesis of 3-Bromo-2-nitroaniline by adapting the reaction conditions and starting materials.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives can be complex, as evidenced by the crystalline complex formed by 2-methyl-4-nitroaniline with a dinucleoside monophosphate, where nitroaniline molecules stack above and below guanine-cytosine pairs . The isomorphous structures of 2-methyl-4-nitroanilinium bromide and iodide also show ionic layers separated by hydrocarbon layers, with hydrogen bonding playing a significant role . These studies indicate that 3-Bromo-2-nitroaniline may also exhibit interesting structural features, particularly in the solid state.

Chemical Reactions Analysis

The reactivity of bromo-nitroaniline derivatives can involve aromatic nucleophilic substitution, as seen with 3-Bromo-2-nitrobenzo[b]thiophene, which reacts with amines to give N-substituted amino-nitrobenzo[b]thiophenes . This suggests that 3-Bromo-2-nitroaniline could also undergo similar nucleophilic substitution reactions with amines, potentially leading to a variety of substituted aniline derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitroaniline derivatives can be influenced by intermolecular interactions, such as hydrogen bonding. For example, 2-nitroanilinium bromide exhibits a strong NH...Br vibrational behavior, which is a result of intermolecular hydrogen bonds in the crystal . This implies that 3-Bromo-2-nitroaniline may also display unique vibrational properties due to similar interactions. Additionally, the presence of bromine and nitro groups can affect the compound's electron distribution, reactivity, and overall stability.

Scientific Research Applications

  • Dye Manufacturing : Nitroanilines, including 3-Bromo-2-nitroaniline, are often used in the production of dyes . The specific type of dye that can be produced would depend on the other compounds used in the process.

  • Antioxidant Production : Nitroanilines can also be used to produce antioxidants . These are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

  • Gas Gum Inhibitor : Nitroanilines can be used as gas gum inhibitors . These are additives that prevent the formation of gum-like deposits in gasoline and other fuels.

  • Corrosion Inhibitor : Nitroanilines can be used to produce corrosion inhibitors . These are chemicals that can slow down or prevent corrosion (rust) on metal surfaces.

  • Chemical Synthesis : 3-Bromo-2-nitroaniline can be used as a starting material in various chemical syntheses . The specific products that can be synthesized would depend on the other reactants and conditions used in the process.

  • Research and Development : Due to its unique chemical properties, 3-Bromo-2-nitroaniline can be used in various research and development applications . This could include testing new chemical reactions, developing new materials, or studying its properties under different conditions.

  • Pharmaceutical Industry : Nitroanilines, including 3-Bromo-2-nitroaniline, can be used in the synthesis of pharmaceuticals . The specific drugs that can be synthesized would depend on the other reactants and conditions used in the process.

  • Pesticide Production : Nitroanilines can be used to produce pesticides . These are substances used to prevent, destroy, repel or mitigate any pest.

  • Polymer Industry : Nitroanilines can be used in the polymer industry . They can act as building blocks in the synthesis of polymers.

  • Electrophilic Aromatic Substitution Reactions : 3-Bromo-2-nitroaniline can be used in electrophilic aromatic substitution reactions . This is a type of reaction where an atom attached to an aromatic system is replaced by an electrophile.

  • Production of Aniline Derivatives : 3-Bromo-2-nitroaniline can be used to produce various aniline derivatives . These derivatives can have a wide range of applications, from dyes to pharmaceuticals.

  • Chemical Education : Due to its reactivity, 3-Bromo-2-nitroaniline can be used in chemical education as a practical example for teaching various chemical reactions .

Safety And Hazards

3-Bromo-2-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

3-bromo-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKHLBAXHLAQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618776
Record name 3-Bromo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-nitroaniline

CAS RN

7138-15-0
Record name 3-Bromo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-nitroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Sunder, NP Peet - Journal of Heterocyclic Chemistry, 1979 - Wiley Online Library
… Tallec (8) reported that 3-bromo2-nitroaniline (25), mp 118 , could be prepared by the reduction of 24 with stannous chloride, using the procedure of Burton and Kenner (9) who …
Number of citations: 8 onlinelibrary.wiley.com
JS Kim - 1997 - search.proquest.com
… nitroaniline, ortholithiation followed by bromination was explored as a means to obtain the desired 3-bromo-2-nitroaniline intermediate. However, the attempted ortholithiation was …
Number of citations: 2 search.proquest.com
M Bollenbach, S Nemska, P Wagner, G Camelin… - Molecules, 2021 - mdpi.com
… Following general method B and starting from 3-bromo-2-nitroaniline (44a, 600 mg, 2.77 mmol) and phenylboronic acid (405 mg, 3.12 mmol) 45a was obtained as an orange solid (482 …
Number of citations: 2 www.mdpi.com
Y Yan, L Zhang, R Walser-Kuntz, DB Vogt… - Chemistry of …, 2022 - ACS Publications
… (42) To a 100 mL flask were added 3-bromo-2-nitroaniline (0.868 g, 3 mmol), phenylboronic acid (0.536 g, 4.4 mmol), Pd(PPh 3 ) 4 (0.231 g, 0.2 mmol), and sodium carbonate (1.3 g, 12 …
Number of citations: 11 pubs.acs.org

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